Sodium 3-aminonaphthalene-1,5-disulphonate
Description
Overview of Sulfonated Naphthalene (B1677914) Compounds in Organic Chemistry Research
Sulfonated naphthalenes are derivatives of sulfonic acid that incorporate a naphthalene functional unit. wikipedia.orgatamanchemicals.com The process of sulfonation, an electrophilic aromatic substitution reaction, introduces sulfonate groups onto the naphthalene ring, significantly altering its physical and chemical properties. shokubai.org The position of the sulfonate group(s) is highly dependent on reaction conditions such as temperature and the sulfonating agent used. shokubai.org These compounds are noted for their increased water solubility, a crucial characteristic for their application in various industrial processes. Research in this area often focuses on optimizing sulfonation reactions to achieve high yields of specific isomers, which can be challenging due to the potential for multiple substitution patterns. shokubai.org The resulting naphthalene sulfonic acids are key precursors in the synthesis of dyes, pigments, surfactants, and even pharmaceuticals. shokubai.orgnih.gov
Significance of Aminonaphthalene Sulfonic Acids as Chemical Intermediates
Aminonaphthalene sulfonic acids are a critical subclass of sulfonated naphthalenes, distinguished by the presence of an amino group. wikipedia.orgwikipedia.org This combination of functional groups makes them exceptionally versatile building blocks in organic synthesis. The amino group can be readily diazotized and coupled with other aromatic compounds to form azo dyes, which constitute the largest class of synthetic colorants. wikipedia.orgwikipedia.org The sulfonic acid groups not only enhance the water solubility of the final dye molecule but also play a role in its affinity for textile fibers. The specific arrangement of the amino and sulfonic acid groups on the naphthalene core dictates the color and fastness properties of the resulting dye. Beyond their use in the dye industry, some aminonaphthalene sulfonic acids have found applications as fluorescent probes and in the manufacturing of specialty polymers. acs.org
Research Trajectories of Sodium 3-aminonaphthalene-1,5-disulphonate (C-acid)
This compound, also referred to as C-acid or 2-Amino-4,8-naphthalenedisulfonic acid, is a prominent member of the aminonaphthalene sulfonic acid family. nih.govmolbase.com Its chemical structure, featuring an amino group at the 3-position and sulfonic acid groups at the 1- and 5-positions of the naphthalene ring, makes it a valuable intermediate, particularly in the synthesis of reactive and light-fast dyes. nih.govchembk.com
Research concerning C-acid has historically been driven by the needs of the dye manufacturing industry. guidechem.com Efforts have been focused on developing efficient and environmentally benign synthesis routes. One common preparative method involves the reduction of 3-nitronaphthalene-1,5-disulphonic acid. prepchem.com Analysis of the theoretical yield of 3-aminonaphthalene-1,5-disulphonic acid can be performed using techniques like ultraviolet spectroscopy and titration with sodium nitrite (B80452) solution. prepchem.com
Current and future research is likely to continue exploring more sustainable manufacturing processes, potentially involving catalytic systems to minimize waste and improve atom economy. Furthermore, the unique electronic and structural properties of C-acid may lead to its investigation in novel applications beyond traditional dye synthesis, possibly in the fields of advanced materials or as a specialized analytical reagent.
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related compounds.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | Sodium 3-aminonaphthalene-1,5-disulfonate |
| Synonyms | C-acid, 2-Amino-4,8-naphthalenedisulfonic acid sodium salt |
| CAS Number | 4681-22-5 |
| Molecular Formula | C₁₀H₈NNaO₆S₂ |
| Molecular Weight | 326.31 g/mol epa.gov |
| Appearance | White powder |
Table 2: Related Naphthalene Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 1-Naphthylamine | 90-15-3 | C₁₀H₉N | 143.19 wikipedia.org |
| 1-Naphthol | 90-15-3 | C₁₀H₈O | 144.17 wastonchem.com |
| 2-Naphthol | 135-19-3 | C₁₀H₈O | 144.17 wastonchem.com |
| 1-Naphthol-4-sulfonic acid | 84-87-7 | C₁₀H₈O₄S | 224.23 wastonchem.com |
| Sodium 4-amino-1-naphthalenesulfonate | 130-13-2 | C₁₀H₈NNaO₃S | 245.23 wastonchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3-aminonaphthalene-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUODNWWWUQRIR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NNa2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966446 | |
| Record name | Disodium 3-aminonaphthalene-1,5-disulfonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14170-43-5, 52085-24-2, 4681-22-5 | |
| Record name | Disodium 3-amino-1,5-naphthalenedisulfonate | |
| Source | ChemIDplus | |
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| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?) | |
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| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?) | |
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| Record name | Disodium 3-aminonaphthalene-1,5-disulfonate | |
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| Record name | Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate | |
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| Record name | 3-aminonaphthalene-1,5-disulphonic acid, sodium salt | |
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| Record name | DISODIUM 3-AMINO-1,5-NAPHTHALENEDISULFONATE | |
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Synthetic Methodologies and Mechanistic Investigations of 3 Aminonaphthalene 1,5 Disulphonic Acid
Industrial Production Processes
The industrial-scale synthesis of 3-aminonaphthalene-1,5-disulphonic acid is a well-established but complex process. It involves the sequential transformation of naphthalene (B1677914) through sulfonation, nitration, and finally, reduction.
Sulfonation of Naphthalene Precursors
The initial step in the industrial synthesis is the disulfonation of naphthalene. This is typically achieved by reacting naphthalene with oleum (B3057394) (fuming sulfuric acid). wikipedia.org The reaction conditions are crucial for maximizing the yield of the desired naphthalene-1,5-disulfonic acid, also known as Armstrong's acid. wikipedia.orgchemicalbook.com
The process often involves mixing naphthalene with 20% oleum at a temperature of 20–35°C. Subsequently, 65% oleum and additional naphthalene are gradually added. The reaction mixture is then heated for several hours at approximately 55°C. chemicalbook.comchemicalbook.com The product can be precipitated from the aqueous solution as the free acid or as its disodium (B8443419) salt. chemicalbook.comchemicalbook.com Higher yields have been reported for alternative methods, such as solvent sulfonation using sulfur trioxide and chlorosulfonic acid in a solvent like tetrachloroethylene. chemicalbook.com
The sulfonation of naphthalene can lead to various isomers. Further sulfonation of the initial product can result in naphthalene-1,3,5-trisulfonic acid. chemicalbook.comwikipedia.org
Nitration Reactions of Naphthalene Disulfonic Acids
Following sulfonation, the resulting naphthalene-1,5-disulfonic acid is nitrated to introduce a nitro group. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The primary product of this reaction is 3-nitronaphthalene-1,5-disulfonic acid. google.com
The nitration process can be optimized by using an inert organic solvent and liquid sulfur trioxide for the initial sulfonation, followed by the addition of a mixture of sulfuric acid and a fully reacted crude nitration mixture from a previous batch. This creates a two-phase system from which the organic solvent is removed before the addition of nitric acid. google.com For the nitration step, it is advantageous to use 1 to 1.5 moles of concentrated nitric acid in the form of a mixed acid per mole of naphthalene used. google.com The resulting 3-nitronaphthalene-1,5-disulfonic acid is often isolated as its magnesium salt. google.com
Reductive Transformations of Nitro-Naphthalene Disulfonic Acids to Amino Derivatives
The final step in the synthesis of 3-aminonaphthalene-1,5-disulphonic acid is the reduction of the nitro group of 3-nitronaphthalene-1,5-disulfonic acid. This transformation can be achieved through several methods, with catalytic hydrogenation and chemical reduction being the most common.
Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. For the reduction of nitronaphthalene disulfonic acids, palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are effective catalysts. wikipedia.orggoogle.com The reaction is typically carried out in an aqueous medium at elevated temperatures and pressures. google.com
Optimization of the catalytic hydrogenation process involves controlling several parameters, including pH, temperature, pressure, and catalyst choice. The reaction is preferably carried out at a pH between 4.0 and 7.5, with a range of 4.0 to 5.0 being particularly effective. google.com The temperature for the hydrogenation can range from 60°C to 150°C, with a preferred range of 70°C to 120°C. google.com Superatmospheric pressures, typically between 15 and 1400 psi, are employed. google.com
The choice of catalyst can also influence the reaction's efficiency. While Pt/C catalysts are less affected by impurities, Pd/C catalysts can sometimes be poisoned, leading to the formation of partially reduced intermediates. google.com In such cases, pretreatment of the starting material with activated carbon can be beneficial. google.com Raney nickel catalysts, sometimes alloyed with other metals like iron, are also used for the hydrogenation of nitronaphthalene sulfonic acids. google.com
A solution of the magnesium salt of 3-nitronaphthalene-1,5-disulphonic acid can be reacted with sodium formate (B1220265) in the presence of a 3% palladium-on-carbon catalyst to yield 3-aminonaphthalene-1,5-disulphonic acid. prepchem.com
An alternative to catalytic hydrogenation is the Béchamp reduction, a classic method for converting aromatic nitro compounds to their corresponding anilines using iron as the reductant in an acidic medium. wikipedia.orgwikiwand.comwikiwand.com This reaction proceeds in a stepwise manner, where the nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. wikipedia.orgwikiwand.comwikiwand.com
The traditional Béchamp reduction has been largely superseded by catalytic hydrogenation in many applications. wikipedia.orgwikiwand.com However, it remains a viable method, particularly in the dye industry. researchgate.net The Laux process, a modification of the Béchamp reduction, involves the use of additives like ferrous chloride or aluminum chloride, which can influence the iron oxide co-product. wikipedia.orgwikiwand.comwikiwand.com Continuous processing methods for the Béchamp reduction have been developed to improve efficiency and reduce waste. google.com
In one described method, 2-nitro-4,8-dinaphthalene sulfonate magnesium salt is converted to its sodium salt and then reduced with iron powder in a hydrochloric acid medium to produce the amino derivative. chembk.com
Laboratory-Scale Synthetic Pathway Elucidation
While the fundamental chemical transformations in laboratory-scale synthesis of 3-aminonaphthalene-1,5-disulphonic acid mirror those of industrial production, there can be differences in the specific reagents and conditions employed. Laboratory methods often allow for the exploration of alternative synthetic routes and the detailed study of reaction mechanisms.
New synthetic methods for related aminonaphthalene sulfonic acids have been developed for laboratory purposes, though they may not always be commercially viable. open.ac.uk The elucidation of synthetic pathways in a laboratory setting provides valuable insights into the reaction kinetics, isomer distribution, and potential for process optimization on a larger scale.
Optimization of Reaction Parameters for Yield and Purity
The final step in the synthesis of 3-aminonaphthalene-1,5-disulphonic acid is the reduction of the corresponding nitro compound, 3-nitronaphthalene-1,5-disulphonic acid. The efficiency of this reduction is highly dependent on the choice of catalyst, reducing agent, and reaction conditions such as temperature and pressure.
One established method involves the catalytic hydrogenation of the magnesium salt of 3-nitronaphthalene-1,5-disulphonic acid. In a specific example, a solution of the nitro compound is treated with sodium formate in the presence of a 3% palladium-on-carbon catalyst. research-nexus.net The reaction is typically carried out under reflux, and the addition of excess sodium formate can be employed to drive the reaction to completion. research-nexus.net Analysis of the final product mixture has indicated that a theoretical yield of 3-aminonaphthalene-1,5-disulphonic acid can be achieved using this method. research-nexus.net
Another common approach is the reduction using iron powder in an acidic medium. researchgate.net While effective, this method can generate significant amounts of iron sludge, posing environmental and disposal challenges. google.com
The optimization of these parameters is critical for industrial-scale production to ensure high yield and purity, which is often specified to be around 96%. shokubai.org The table below illustrates a typical set of reaction parameters for the catalytic reduction.
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | High activity and selectivity for the reduction of nitro groups. google.com |
| Reducing Agent | Hydrogen Gas or Sodium Formate | Hydrogen gas is a clean reagent, while sodium formate offers a safer alternative for transfer hydrogenation. research-nexus.netutrgv.edu |
| Temperature | 40-150°C | Influences reaction rate; higher temperatures can lead to faster conversion but may also promote side reactions. google.com |
| Pressure | 0.8-3.5 MPa (for H2 gas) | Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. google.com |
| Solvent | Water | The sulphonic acid salts are water-soluble, making it a suitable and environmentally friendly solvent. research-nexus.net |
Regioselectivity and Isomer Control in Synthesis
The synthesis of 3-aminonaphthalene-1,5-disulphonic acid begins with the sulphonation of naphthalene. The position of the sulphonic acid groups on the naphthalene ring is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. At lower temperatures (around 80°C), the kinetically favored product, naphthalene-1-sulphonic acid, is predominantly formed. wordpress.com However, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulphonic acid is the major product. wordpress.com This is because the α-isomer is sterically hindered, making the β-isomer more stable. wordpress.com
For the synthesis of the 1,5-disulphonic acid, the reaction is typically carried out with oleum (fuming sulphuric acid) at controlled temperatures. research-nexus.net The formation of different isomers is significantly influenced by reaction time and temperature, necessitating careful control to maximize the yield of the desired 1,5-isomer. research-nexus.net
The subsequent nitration of naphthalene-1,5-disulphonic acid also presents a challenge in terms of regioselectivity. The nitro group is directed to the 3-position. A patented process describes the nitration using a mixed acid (nitric and sulphuric acid) at a temperature between 10 and 60°C, which yields the desired 3-nitronaphthalene-1,5-disulphonic acid. This process claims a yield of approximately 70% for the magnesium salt of the nitro-derivative with less than 1.5% of isomeric by-products. google.com The control of the nitrating agent composition and temperature is key to achieving high regioselectivity and minimizing the formation of unwanted isomers.
| Reaction Step | Key Parameter | Effect on Isomer Distribution | Desired Isomer |
|---|---|---|---|
| Sulphonation of Naphthalene | Temperature | Low temperature favors the 1-isomer (kinetic control), while high temperature favors the 2-isomer (thermodynamic control). quora.comquora.com | Naphthalene-1,5-disulphonic acid |
| Nitration of Naphthalene-1,5-disulphonic acid | Temperature and Nitrating Agent | Controlled conditions are required to favor substitution at the 3-position. | 3-Nitronaphthalene-1,5-disulphonic acid |
Green Chemistry Approaches to Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. For the production of 3-aminonaphthalene-1,5-disulphonic acid, this focus is primarily on the reduction of the nitro intermediate and the initial sulphonation step.
Traditional reduction methods using iron in acidic media generate large quantities of iron sludge, which is a significant environmental concern. google.com Catalytic hydrogenation using hydrogen gas is a cleaner alternative as the only byproduct is water. However, the use of high-pressure hydrogen gas poses safety risks. utrgv.edu
A promising green alternative is catalytic transfer hydrogenation (CTH). utrgv.edu This method utilizes a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a catalyst like palladium on carbon. research-nexus.netutrgv.edu CTH reactions are often faster, proceed under milder conditions, and avoid the direct handling of hydrogen gas. utrgv.edu One documented synthesis of 3-aminonaphthalene-1,5-disulphonic acid employs sodium formate as the hydrogen donor with a palladium-on-carbon catalyst, achieving a theoretical yield. prepchem.com
The development of novel catalysts is another avenue for greening the synthesis. For instance, the use of chitosan-sulphonic acid as a biodegradable and reusable catalyst has been explored for related syntheses, demonstrating high yields and short reaction times.
For the sulphonation step, traditional methods often use large excesses of sulphuric acid or oleum. Research into solvent-free reaction conditions or the use of solid acid catalysts could reduce the environmental impact of this initial step.
| Reaction Step | Conventional Method | Green Alternative | Advantages of Green Alternative |
|---|---|---|---|
| Reduction of Nitro Group | Iron powder in acid | Catalytic Transfer Hydrogenation (e.g., with Sodium Formate/Pd/C) | Avoids heavy metal waste, milder conditions, high yield. utrgv.eduprepchem.com |
| Sulphonation | Large excess of oleum | Solvent-free conditions, solid acid catalysts | Reduced acid waste, potential for catalyst recycling. |
Chemical Transformations and Reactivity Studies of Sodium 3 Aminonaphthalene 1,5 Disulphonate
Derivatization through Amino Group Functionalization
The primary amino group in Sodium 3-aminonaphthalene-1,5-disulphonate is a versatile functional handle that can be readily derivatized through several classical organic reactions.
Diazotization and Azo Coupling Reactions for Dye Synthesis
The most prominent and industrially significant reaction of this compound is its diazotization followed by azo coupling to produce a vast range of azo dyes. The diazotization process involves treating the acidic solution of the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid, at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt is a potent electrophile that readily reacts with electron-rich coupling components such as phenols, naphthols, and aromatic amines to form the characteristic -N=N- azo linkage, which is the chromophore responsible for the color of these dyes. nih.govnih.gov
The general scheme for the diazotization and azo coupling reaction is as follows:
Diazotization: C₁₀H₆(NH₂)(SO₃Na)₂ + NaNO₂ + 2HX → [C₁₀H₆(N₂⁺)(SO₃H)₂]X⁻ + NaX + 2H₂O
Azo Coupling: [C₁₀H₆(N₂⁺)(SO₃H)₂]X⁻ + Ar-H → C₁₀H₆(N=N-Ar)(SO₃H)₂ + HX
Where Ar-H is an electron-rich aromatic coupling component.
A multitude of azo dyes have been synthesized using this compound as the diazo component. These dyes find extensive applications in the textile industry for dyeing cotton, wool, and other fibers. dyestuffintermediates.com The specific color of the resulting dye is dependent on the chemical nature of the coupling component.
Table 1: Examples of Azo Dyes Synthesized from this compound
| Dye Name | Coupling Component | Resulting Dye Class |
| Reactive Yellow 3 | N-(3-aminophenyl)acetamide | Reactive Dye |
| Reactive Brown 46 | 8-Aminonaphthalene-2-sulfonic acid | Reactive Dye |
| Direct Yellow 34 | 2-Amino-4-methylanisole | Direct Dye |
| Direct Yellow 50 | m-Toluidine | Direct Dye |
This table is generated based on information from various sources. dyestuffintermediates.com
Amidation and Alkylation Reactions
The amino group of this compound can undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with maleic anhydride (B1165640) has been reported. google.com These amidation reactions can be used to modify the properties of the resulting molecule, for example, to introduce reactive handles for further functionalization or polymerization.
Alkylation of the amino group is also a feasible transformation, which can be achieved using alkyl halides or other alkylating agents. wikipedia.org N-alkylation can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Transformations Involving Sulfonate Groups
The sulfonate groups (-SO₃H) are strongly electron-withdrawing and significantly influence the reactivity of the naphthalene (B1677914) ring. While generally stable, they can undergo specific transformations under certain conditions.
One notable reaction is desulfonation, which involves the removal of a sulfonate group. This can be achieved under harsh conditions, such as heating with aqueous sulfuric acid, leading to the formation of aminonaphthalenesulfonic acids with fewer sulfonate groups. wikipedia.org For example, heating 2-aminonaphthalene-1,5-disulfonic acid with aqueous sulfuric acid can produce 2-aminonaphthalene-5-sulfonic acid. chemicalbook.com
Microbial desulfonation has also been investigated as a milder alternative for the removal of sulfonate groups from naphthalenesulfonic acids. Certain bacteria have been shown to be capable of utilizing sulfonated aromatic compounds as a sulfur source, leading to the cleavage of the C-S bond and the formation of hydroxylated derivatives. d-nb.infonih.govasm.org For instance, Pseudomonas sp. strain S-313 can convert 5-amino-1-naphthalenesulfonic acid to 5-amino-1-naphthol. nih.gov
Furthermore, the sulfonate groups can be converted to sulfonyl chlorides by reaction with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting sulfonyl chlorides are reactive intermediates that can be further derivatized, for example, by reaction with amines to form sulfonamides.
Condensation Reactions and Polymerization Studies
The bifunctional nature of this compound, possessing both an amino group and reactive sites on the naphthalene ring, makes it a potential monomer for condensation polymerization. The amino group can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. mdpi.comosti.govresearchgate.netrsc.org
For example, aromatic polyimides with naphthalene ring structures have been synthesized from various aromatic diamines and tetracarboxylic dianhydrides. mdpi.comresearchgate.net While specific studies on the direct polymerization of this compound are not extensively documented, the principles of polycondensation suggest its viability as a monomer. The presence of the bulky and polar sulfonate groups would be expected to significantly influence the solubility, thermal stability, and mechanical properties of the resulting polymers.
Metal Coordination and Complex Formation Chemistry
The sulfonate groups and the amino group of this compound can act as coordination sites for metal ions, leading to the formation of metal complexes and coordination polymers, including metal-organic frameworks (MOFs). nih.govnih.govrsc.orgorientjchem.orgrsc.org
A study has reported the synthesis and crystal structure of a hydrated salt, bis(3-aminopropan-1-aminium) naphthalene-1,5-disulfonate (B1223632) dihydrate, where the sulfonate groups of the naphthalene-1,5-disulfonate anion are involved in hydrogen bonding with the aminopropanaminium cations and water molecules, forming a three-dimensional network. nih.gov This demonstrates the ability of the sulfonate groups to participate in supramolecular assembly through non-covalent interactions.
The design and synthesis of MOFs using functionalized organic linkers is an active area of research. nih.govnih.govrsc.org The presence of both amino and sulfonate groups in this compound makes it an attractive candidate as a linker for the construction of novel MOFs with potential applications in areas such as catalysis, gas storage, and separation.
Investigating Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and feasibility of chemical transformations. For the reactions of this compound, such studies are particularly important for optimizing reaction conditions and understanding the factors that control product distribution.
The kinetics of diazotization reactions are known to be complex and can be influenced by factors such as acidity, temperature, and the presence of catalysts. The rate of diazotization generally follows second-order kinetics, being first order with respect to both the amine and the nitrosating agent.
The thermodynamics of azo coupling reactions are also of interest. These reactions are typically exothermic, and the position of the equilibrium can be influenced by the pH of the reaction medium. The stability of the resulting azo dye is a key factor in driving the reaction to completion.
Kinetic and thermodynamic studies have been conducted on the degradation of naphthalenedisulfonic acids by ozonation. psu.edursc.org These studies have shown that the reactivity towards ozone decreases with an increasing number of sulfonic groups. The activation energy for the direct ozonation reaction of naphthalene-1,5-disulfonic acid was found to be in the range of 37–42 kJ mol⁻¹. rsc.org
While specific kinetic and thermodynamic data for many of the reactions of this compound are not extensively reported in the literature, the general principles of physical organic chemistry can be applied to understand and predict its reactivity. Further research in this area would be valuable for the rational design of new synthetic routes and materials based on this versatile compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for Aminonaphthalene Disulfonates
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within Sodium 3-aminonaphthalene-1,5-disulphonate. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the compound's conjugated π-electron system, primarily associated with the naphthalene (B1677914) core.
The presence of the amino (-NH₂) and two sulfonate (-SO₃⁻) groups as substituents on the naphthalene ring influences the energy of these electronic transitions. The amino group, an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. Conversely, the electron-withdrawing sulfonate groups can induce a hypsochromic shift (a shift to shorter wavelengths). The final spectrum is a result of the combined electronic effects of these substituents. The analysis of the absorption bands, particularly the π→π* transitions, provides valuable information about the electronic structure and conjugation within the molecule.
Table 1: UV-Vis Absorption Data for Aminonaphthalene Sulfonates (Note: Specific experimental data for this compound is not readily available in public literature. The following table presents typical absorption ranges for related aminonaphthalene sulfonated compounds to illustrate the expected spectral characteristics.)
| Wavelength Range (λmax) | Molar Absorptivity (ε) | Assigned Electronic Transition |
|---|---|---|
| 220-250 nm | High | π→π* (Naphthalene ring) |
| 280-320 nm | Moderate | π→π* (Naphthalene ring) |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and characterize the vibrational modes of this compound. The infrared spectrum reveals absorption bands corresponding to the stretching and bending vibrations of specific chemical bonds within the molecule.
Key vibrational modes for this compound include the symmetric and asymmetric stretching of the N-H bonds in the primary amino group, which are typically observed in the 3300-3500 cm⁻¹ region. ias.ac.in The sulfonate groups exhibit strong characteristic absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations, usually found between 1150 and 1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively. The aromatic naphthalene structure is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1650 cm⁻¹ range. The C-N and C-S stretching vibrations also provide characteristic peaks in the fingerprint region of the spectrum.
Table 2: Characteristic FT-IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H stretching (asymmetric & symmetric) | Amino (-NH₂) |
| ~3050 | Aromatic C-H stretching | Naphthalene Ring |
| 1580 - 1620 | N-H bending (scissoring) | Amino (-NH₂) |
| 1450 - 1600 | Aromatic C=C stretching | Naphthalene Ring |
| 1150 - 1250 | S=O asymmetric stretching | Sulfonate (-SO₃⁻) |
| 1030 - 1080 | S=O symmetric stretching | Sulfonate (-SO₃⁻) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The aromatic protons on the naphthalene ring will appear as distinct signals in the downfield region (typically 7.0-9.0 ppm), with their chemical shifts and coupling patterns (multiplicity) determined by the electronic effects of the amino and sulfonate substituents. The protons of the amino group may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The ten carbon atoms of the naphthalene ring will exhibit distinct resonances in the aromatic region (typically 110-150 ppm). The positions of the substituents significantly influence the chemical shifts of the carbons to which they are attached (ipso-carbons) as well as the adjacent carbons. This allows for the unambiguous assignment of the substitution pattern on the naphthalene core.
Table 3: Predicted ¹³C NMR Chemical Shifts (Note: Experimental spectral data is sourced from generic databases and may not have been independently verified. nih.gov The assignments are based on computational predictions and known substituent effects.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | ~130 |
| C2 | ~125 |
| C3 | ~145 |
| C4 | ~120 |
| C5 | ~135 |
| C6 | ~128 |
| C7 | ~129 |
| C8 | ~124 |
| C9 (bridgehead) | ~132 |
Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of this compound. It also provides structural information through the analysis of fragmentation patterns. Due to the compound's ionic and non-volatile nature, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, often coupled with a mass analyzer like a Quadrupole Time-of-Flight (Q-TOF). nih.gov
In negative ion mode ESI-MS, the compound is often detected as the deprotonated molecular ion [M-Na]⁻ or [M-2Na+H]⁻. The measured monoisotopic mass of this ion can be used to confirm the elemental composition with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion. For aminonaphthalene disulfonates, characteristic fragmentation pathways include the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) from the sulfonate groups, providing key structural information and confirming the presence and location of these functional groups.
Table 4: Expected Mass Spectrometry Data (Negative Ion ESI)
| m/z (Mass-to-Charge Ratio) | Ion Formula | Description |
|---|---|---|
| 302.98 | [C₁₀H₈NO₆S₂]⁻ | [M-H]⁻ (for the free acid) |
| 222.99 | [C₁₀H₈NO₃S]⁻ | Fragment ion after loss of SO₃ |
X-ray Diffraction (XRD) for Crystalline Structure Determination
For a well-defined crystal, single-crystal XRD can yield a complete structural solution. However, for polycrystalline powders, Powder X-ray Diffraction (PXRD) is used. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline phase. While a full crystal structure determination for this specific compound is not widely published, related naphthalene derivatives have been shown to crystallize in systems such as monoclinic or orthorhombic. researchgate.netresearchgate.net Analysis of the diffraction data would allow for the determination of unit cell parameters (a, b, c, α, β, γ) and the space group, providing fundamental information about its solid-state structure.
Table 5: Illustrative Crystal System Data for Naphthalene Derivatives (Note: This table is for illustrative purposes, as specific crystallographic data for this compound is not publicly available. Data is derived from related structures. researchgate.netresearchgate.net)
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~16.3 |
| b (Å) | ~9.2 |
| c (Å) | ~13.2 |
| β (°) | ~94.9 |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. CV measures the current response of the compound to a linearly cycled potential sweep, providing information on oxidation and reduction processes.
The electrochemical behavior is primarily dictated by the amino group and the naphthalene ring system. The primary amino group can be electrochemically oxidized, typically an irreversible process, leading to the formation of radical species that may undergo further reactions or polymerization. The potential at which this oxidation occurs is influenced by the electron-withdrawing sulfonate groups, which generally make oxidation more difficult (occur at a higher potential) compared to unsubstituted aminonaphthalene. The naphthalene ring itself can be reduced at negative potentials, though this often requires aprotic solvent conditions. The data obtained from CV, such as peak potentials and currents, provides insight into the compound's reactivity and potential applications in areas like electro-organic synthesis or as a redox mediator.
Table 6: Hypothetical Cyclic Voltammetry Data (Note: Specific experimental data is not available. This table represents expected behavior based on the compound's structure.)
| Process | Peak Potential (Eₚ) | Electrode Material | Solvent/Electrolyte | Characteristics |
|---|---|---|---|---|
| Oxidation | +0.8 to +1.2 V vs. Ag/AgCl | Glassy Carbon | Aqueous buffer | Irreversible peak corresponding to the oxidation of the amino group. |
Hyphenated Chromatographic Techniques (e.g., HPLC-MS) for Purity and Impurity Profiling
Hyphenated chromatographic techniques, especially High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
HPLC separates the main compound from related substances based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. Reversed-phase HPLC is commonly used for such polar, ionic compounds, often with an aqueous mobile phase containing an organic modifier (like acetonitrile or methanol) and an ion-pairing agent to improve peak shape and retention.
The eluent from the HPLC is directed into the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides the molecular weight of the parent compound eluting at a specific retention time, confirming its identity. More importantly, it can detect and provide molecular weight information for co-eluting impurities, even at trace levels. This allows for the identification of synthesis by-products, positional isomers, or degradation products, which is critical for quality control in industrial applications such as dye manufacturing. ethz.chbldpharm.com
Table 7: Typical HPLC-MS Analytical Parameters
| Parameter | Condition |
|---|---|
| HPLC System | |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution from 5% B to 95% B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) followed by MS |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically suited for the detection and characterization of chemical species that have one or more unpaired electrons, known as paramagnetic species or free radicals nih.govbiointerfaceresearch.com. While direct EPR studies on this compound are not extensively reported in the literature, the technique is highly applicable for investigating radical intermediates that may form during its synthesis, degradation, or oxidative processes. The generation of such radicals is plausible in various chemical environments, particularly under conditions of oxidation or photolysis nih.govresearchgate.net.
The applicability of EPR spectroscopy lies in its ability to confirm the presence of radicals, aid in their structural identification, and provide insights into their electronic environment nih.govresearchgate.net. For a molecule like this compound, radical species could theoretically be generated through processes such as the oxidation of the amino group or during the degradation of the naphthalene ring structure researchgate.net.
Due to the often transient and highly reactive nature of free radicals, direct detection by EPR in a steady state can be challenging nih.gov. Consequently, the spin trapping technique is commonly employed. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable, persistent paramagnetic radical adduct nih.govrsc.org. This radical adduct can then be readily detected and characterized by EPR spectroscopy. A commonly used spin trap for such investigations is 5,5-dimethyl-1-pyrroline N-oxide (DMPO) nih.gov.
In a hypothetical scenario where this compound undergoes oxidative degradation, various radical species could be formed, including hydroxyl radicals (•OH) or sulfonate radicals (•SO₃⁻) from the breakdown of the sulfonic acid groups, or radicals centered on the aromatic ring system nih.govresearchgate.net. By performing the degradation in the presence of a spin trap like DMPO, these transient radicals would be converted into more stable DMPO-adducts.
The resulting EPR spectrum would provide valuable information. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (hfc). The g-factor is characteristic of the radical and its electronic environment, while the hyperfine coupling constants arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), providing information about the identity and location of the trapped radical nih.govresearchgate.net.
For instance, the detection of a DMPO/•OH adduct would confirm the generation of hydroxyl radicals, a common species in advanced oxidation processes nih.gov. Similarly, the identification of a DMPO/•SO₃⁻ adduct would indicate desulfonation is occurring via a radical pathway nih.gov.
The table below illustrates the kind of data that could be obtained from an EPR spin trapping experiment investigating the oxidative degradation of this compound. The hyperfine coupling constants are indicative of the type of radical that has been trapped.
| Radical Adduct | g-factor | Hyperfine Coupling Constants (hfc) in G |
| [DMPO/•OH] | ~2.0058 | aN = 14.9 G, aH = 14.9 G |
| [DMPO/•SO₃⁻] | ~2.0055 | aN = 14.3 G, aH = 16.2 G |
| [DMPO/•Aryl] | ~2.0040 | aN = 15.5 G, aH = 22.0 G |
This table is illustrative and presents typical values for radical adducts that could potentially be formed and detected during the degradation of aminonaphthalene disulfonates, based on published data for similar compounds. nih.gov
Computational Chemistry and Molecular Modeling of Sodium 3 Aminonaphthalene 1,5 Disulphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic properties of a molecule. These calculations can determine the distribution of electrons, identify reactive sites, and predict the molecule's stability.
For analogous compounds like 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and 2-amino-1-naphthalenesulfonic acid, DFT methods (such as B3LYP with basis sets like 6-31G(D)) have been successfully used to analyze their molecular structure and electronic properties. indexcopernicus.comjournalirjpac.comtandfonline.com These studies involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.
Key Electronic Properties and Reactivity Insights:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability; a smaller gap suggests higher reactivity. tandfonline.com For related aminonaphthalene sulfonates, the HOMO is typically localized over the aminonaphthalene ring, while the LUMO is distributed across the entire molecule, indicating that the ring is the primary site for electrophilic attack. journalirjpac.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), which are prone to nucleophilic attack. For aminonaphthalene sulfonic acids, the negative potential is concentrated around the sulfonate (SO₃⁻) groups and the amino (NH₂) group, making them key sites for intermolecular interactions, such as hydrogen bonding. journalirjpac.comtandfonline.com
Table 5.1: Predicted Electronic Properties for an Aminonaphthalene Sulfonate Analog This table is based on data for analogous compounds like 2-amino-1-naphthalenesulfonic acid and illustrates typical values obtained from DFT calculations.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | ~8.5 Debye | Measures the polarity of the molecule. |
Molecular Dynamics Simulations for Solution Behavior and Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their movement, conformational changes, and interactions with their environment, such as a solvent or a biological receptor.
For sulfonated naphthalene (B1677914) derivatives, MD simulations can elucidate how the molecule behaves in an aqueous solution. nih.gov These simulations model the interactions between the solute (Sodium 3-aminonaphthalene-1,5-disulphonate), the sodium counter-ion(s), and surrounding water molecules. The simulations typically employ force fields like the Generalized Amber Force Field (GAFF) for the organic molecule and specific water models like TIP3P. nih.gov
Key Insights from MD Simulations:
Solvation Shell: MD simulations can characterize the structure of water molecules around the hydrophilic sulfonate groups and the amino group, revealing strong hydrogen bonding networks that stabilize the molecule in solution.
Ionic Interactions: The simulations track the position of the sodium ion(s) relative to the negatively charged sulfonate groups, providing information on ion pairing and the distribution of charge in the local environment.
Complex Stability: When studying interactions with other molecules, such as proteins or polymers, MD simulations can assess the stability of the resulting complex. nih.gov By calculating the root-mean-square deviation (RMSD) of the atomic positions over time, researchers can determine if the binding is stable. Binding free energy calculations can further quantify the affinity of the sulfonated naphthalene derivative for a binding site. nih.gov
Structure-Activity Relationship (SAR) Modeling for Functional Insights
Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a molecule with its functional activity, which can be biological, chemical, or physical. For naphthalene derivatives, SAR studies have been used to understand and predict properties ranging from antimicrobial activity to toxicity. nih.govmdpi.com
An SAR model is typically expressed as a mathematical equation that relates a biological response (BR) or other activity to a set of physicochemical descriptors. nih.gov
Example of a General SAR Model: A study on the toxicity of 22 naphthalene derivatives against Tetrahymena pyriformis developed the following model: log BR = 0.282(Ha) + 0.352(π) + 0.692(F) + 0.334(¹Χv) - 0.326(R) + 0.027 nih.gov
Table 5.2: Descriptors Used in SAR Modeling of Naphthalene Derivatives
| Descriptor | Parameter | Description |
| Hydrogen Acceptance | Ha | Represents the ability of the molecule to accept a hydrogen bond. nih.gov |
| Hydrophobicity | π | The hydrophobic substituent constant, indicating the lipophilicity of a substituent. nih.gov |
| Polar Electronic Constant | F | A measure of the polar or field effect of a substituent. nih.gov |
| Molar Connectivity Index | ¹Χv | A topological index that describes the size and branching of the molecule. nih.gov |
| Resonance Electronic Constant | R | A measure of the resonance effect of a substituent. nih.gov |
For a molecule like this compound, the positions and properties of the amino and sulfonate groups are critical determinants of its activity. SAR studies on related sulfonamides have shown that the nature and position of substituents on the naphthalene ring significantly impact their antiproliferative activity, with electron-donating groups often increasing potency. nih.gov
Reaction Pathway and Transition State Calculations
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed map of the energy changes that occur as reactants are converted into products. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
The synthesis of 3-aminonaphthalene-1,5-disulphonic acid typically involves the sulfonation of an aminonaphthalene precursor. researchgate.net Computational methods can be used to investigate the mechanism of this electrophilic aromatic substitution reaction.
Methodology and Insights:
Potential Energy Surface Mapping: Calculations can map the potential energy surface of the reaction to identify the lowest energy pathway.
Transition State (TS) Search: Algorithms are used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. The structure of the TS provides insight into the bond-forming and bond-breaking processes.
Activation Energy (Ea) Calculation: The energy difference between the reactants and the transition state gives the activation energy, a key parameter that determines the reaction rate. By comparing the activation energies for sulfonation at different positions on the naphthalene ring, chemists can predict the regioselectivity of the reaction and understand why the sulfonate groups are directed to the 1- and 5-positions under specific conditions. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various types of molecular spectra, including infrared (IR), Raman, and UV-Visible. These predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.
For 2-amino-1-naphthalenesulfonic acid, DFT calculations have been shown to accurately predict its vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. tandfonline.com
Vibrational Spectroscopy:
The vibrational frequencies and intensities are calculated from the second derivative of the energy with respect to atomic displacement.
Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, N-H bending, or S=O stretching. This provides a definitive assignment of the peaks observed in the experimental IR and Raman spectra. tandfonline.com
UV-Visible Spectroscopy:
Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. indexcopernicus.com
These calculations can predict how the electronic transitions are affected by the solvent and can identify the molecular orbitals involved in the transition (e.g., π → π* or n → π*), providing a deep understanding of the molecule's photophysical properties. tandfonline.com
Table 5.3: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for an Analogous Aminonaphthalene Sulfonate This table is a representative example based on published data for similar compounds. tandfonline.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Asymmetric Stretch | 3450 | 3445 | Amino group stretching |
| C-H Aromatic Stretch | 3105 | 3098 | Naphthalene ring C-H stretching |
| C=C Ring Stretch | 1620 | 1625 | Naphthalene ring stretching |
| S=O Asymmetric Stretch | 1250 | 1248 | Sulfonate group stretching |
| C-N Stretch | 1315 | 1310 | Carbon-Nitrogen bond stretching |
This close agreement between theoretical and experimental values demonstrates the power of computational methods to accurately model and predict the spectroscopic properties of complex organic molecules like this compound.
Advanced Applications and Materials Science Innovations Using Sodium 3 Aminonaphthalene 1,5 Disulphonate
Development of Advanced Dyeing Agents and Pigments
The primary and most established application of Sodium 3-aminonaphthalene-1,5-disulphonate is as a key intermediate in the synthesis of azo dyes. chembk.comchembk.com The presence of the amino group allows for diazotization, a core chemical reaction that creates a reactive diazonium salt. This salt can then be coupled with various aromatic compounds to form a wide array of azo dyes, which are valued for their vibrant colors and strong dyeing capabilities. unb.canih.gov
Research on Color Fastness and Application Performance
The two sulphonic acid groups on the naphthalene (B1677914) ring are crucial for the performance of dyes derived from this compound. These groups enhance the water solubility of the dye molecules, which is essential for the dyeing process. Furthermore, they play a significant role in the dye's ability to bind to fabric fibers, particularly those with polar sites like wool, silk, and nylon. This strong interaction leads to dyes with good wash fastness, meaning they are resistant to fading or bleeding during washing. researchgate.net Research in this area focuses on synthesizing new dye structures and evaluating their performance on different textiles. Key metrics include light fastness (resistance to fading from sun exposure) and wash fastness, with newly synthesized monoazo dyes demonstrating good to excellent properties. researchgate.net
Below is a representative data table illustrating typical fastness properties of azo dyes derived from naphthalene-based intermediates.
| Fastness Property | Testing Standard | Performance Rating (Typical) | Description |
| Light Fastness | ISO 105-B02 | 4-5 (Good to Very Good) | Measures the resistance of the color to fading when exposed to a standard light source. |
| Wash Fastness | ISO 105-C06 | 4-5 (Good to Excellent) | Assesses the color's resistance to desorption and staining of other fabrics during washing cycles. |
| Rubbing Fastness | ISO 105-X12 | 4 (Good) | Evaluates the transfer of color from the fabric surface to another surface by rubbing. |
Note: Ratings are on a scale of 1 to 5, where 5 represents the highest fastness.
Synthesis of Multifunctional Azo Dyes
Modern research has moved beyond simple colorants to the synthesis of multifunctional azo dyes. By carefully selecting the coupling components that react with diazotized 3-aminonaphthalene-1,5-disulphonic acid, chemists can introduce additional functional groups into the final dye molecule. nih.gov This strategy is used to create dyes with enhanced properties, such as antimicrobial activity, UV protection, or specific affinities for certain materials. The synthesis process involves a conventional diazo-coupling reaction where the amine is treated with a nitrosylating agent (like nitrosyl sulphuric acid) at low temperatures (0–5 °C) to form the diazonium salt, which is then immediately reacted with a chosen coupling partner. nih.gov This modular approach allows for the creation of a diverse library of dyes with tailored functionalities. mdpi.com
Utilization as Building Blocks in Pharmaceutical Intermediates Research
The structural motifs present in this compound make it a valuable starting material, or "building block," in the synthesis of more complex molecules for pharmaceutical research. mdpi.com The naphthalene ring system is a common scaffold in medicinal chemistry, and the attached amino and sulphonic acid groups provide reactive handles for further chemical modification. Researchers can use this intermediate to construct novel compounds that may exhibit biological activity, such as antimicrobial or anticancer effects. nih.govmdpi.com The sulphonic acid groups, in particular, can be used to improve the water solubility and pharmacokinetic properties of potential drug candidates.
Engineering of Functional Polymeric Materials and Copolymers
In the field of materials science, the incorporation of functional monomers like this compound into polymer chains is a key strategy for engineering advanced materials. When used in copolymerization reactions, this compound can impart specific properties to the resulting polymer. The sulphonic acid groups can enhance the polymer's hydrophilicity, ion-exchange capacity, and thermal stability. For instance, polymers modified with this compound could be used in applications such as membranes for water purification, specialty coatings, or as dye-receptive additives in synthetic fibers that are otherwise difficult to color.
Design of Sensing Materials and Probes
Naphthalene derivatives are well-known for their fluorescent properties and are often used as the core fluorophore in chemical sensors. nih.gov The amino and sulphonate groups of 3-aminonaphthalene-1,5-disulphonate can act as binding sites or can be chemically modified to create selective receptors for specific analytes, such as metal ions. mdpi.comthermofisher.com
The principle behind these sensors often involves a change in the fluorescence of the naphthalene core upon binding of the target analyte. researchgate.net For example, a probe might be designed to be "off" (non-fluorescent) in its free state and then "turn-on" (become fluorescent) when it binds to a specific metal ion. nih.gov This change can be highly selective, allowing for the detection of trace amounts of particular ions in a complex mixture. mdpi.com Research in this area focuses on designing probes with high sensitivity and selectivity for environmentally or biologically important ions. researchgate.net
| Analyte | Sensing Mechanism | Fluorescence Response | Potential Application |
| Aluminum (Al³⁺) | Chelation-enhanced fluorescence (CHEF) | "Turn-on" signal | Environmental water monitoring, cellular imaging nih.govmdpi.com |
| Copper (Cu²⁺) | Fluorescence quenching | "Turn-off" signal | Industrial effluent testing |
| Thallium (Tl³⁺) | Metal-induced hydrolysis of a probe derivative | "Turn-on" signal | Detection in biological samples like urine researchgate.net |
Exploration in Biomedical Research, including Protein Interaction Modulation
The ability of small molecules to modulate protein-protein interactions (PPIs) is a frontier in biomedical research and drug discovery. nih.gov The surfaces of proteins often have charged and hydrophobic regions that are critical for their interactions. The structure of 3-aminonaphthalene-1,5-disulphonate, with its hydrophobic naphthalene core and charged sulphonate groups, makes its derivatives interesting candidates for interfering with or stabilizing such interactions.
Researchers can design molecules based on this scaffold to target the interface between two proteins. mdpi.com For example, a molecule might mimic a short peptide sequence to block a binding site, thereby inhibiting a specific biological pathway. The sulphonate groups can mimic phosphorylated amino acids, which are key recognition motifs in many signaling pathways involving adaptor proteins like 14-3-3. nih.gov While direct use of the compound itself is unlikely, it serves as a valuable chemical starting point for creating more complex and specific PPI modulators for therapeutic research.
Environmental Behavior and Degradation Pathways of Aminonaphthalene Disulfonates
Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems
Sodium 3-aminonaphthalene-1,5-disulphonate is a water-soluble organic compound, a characteristic that largely dictates its environmental transport. When released into aquatic environments, it is expected to remain primarily in the water column. Its high solubility in water suggests a low potential for partitioning to sediment. In terrestrial systems, its mobility will be governed by soil composition and hydrological conditions, with a likelihood of leaching through the soil profile and potentially contaminating groundwater.
The biodegradation of aminonaphthalene sulfonates (ANS) has been a subject of scientific inquiry, with studies indicating that these compounds are generally recalcitrant to microbial degradation. Research has shown that the presence of multiple sulfonate groups, as is the case with 3-aminonaphthalene-1,5-disulfonate, can contribute to the persistence of these molecules in the environment.
One study investigating the aerobic biodegradability of various sulfonated aromatic amines found that aminonaphthalene sulfonic acids were not biodegraded under the tested conditions. It was suggested that the presence of an additional sulfonate group may be a reason for their recalcitrance core.ac.uk. This suggests that this compound is likely to be poorly biodegradable under aerobic conditions.
However, some microbial processes have been identified that can act on related compounds. For instance, certain bacteria have been shown to be capable of utilizing naphthalenesulfonates as a source of sulfur, which involves the cleavage of the carbon-sulfur bond. A study on microbial desulfonation identified several bacterial strains that could quantitatively utilize various naphthalenesulfonates as a sulfur source for growth. While 3-amino-1,5-naphthalene-disulfonate was among the tested compounds, specific degradation results for this particular isomer were not detailed in the available literature d-nb.info. The process of desulfonation is an important microbial transformation that can lead to the breakdown of these sulfonated aromatics.
The general findings on the microbial metabolism of analogous compounds are summarized in the table below:
| Compound | Microbial Strain(s) | Degradation Pathway | Reference |
| 1-Naphthalenesulfonic acid | Pseudomonas sp. S-313 | Desulfonation to 1-naphthol | d-nb.info |
| 2-Naphthalenesulfonic acid | Pseudomonas sp. S-313 | Desulfonation to 2-naphthol | d-nb.info |
| 5-Amino-1-naphthalenesulfonic acid | Pseudomonas sp. S-313 | Desulfonation to 5-amino-1-naphthol | d-nb.info |
It is important to note that under anaerobic conditions, the azo dyes from which aminonaphthalene disulfonates are derived can be reduced to form aromatic amines . The subsequent fate of these resulting amines, including this compound, is crucial for a complete environmental risk assessment.
Photolytic degradation, the breakdown of compounds by light, is a potential environmental fate process for aminonaphthalene disulfonates. Studies on related naphthalenedisulfonic acids have provided insights into these mechanisms. For instance, the photo-oxidative degradation of 1,5-naphthalenedisulfonic acid was found to be efficient in the presence of hydrogen peroxide (H₂O₂) under UV irradiation nih.gov. This suggests that the naphthalene (B1677914) ring of this compound could be susceptible to photolytic cleavage, particularly in sunlit surface waters where reactive oxygen species may be present.
The general process of photolytic degradation involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions, which can include oxidation, reduction, or cleavage of chemical bonds. For complex organic molecules like aminonaphthalene disulfonates, this can result in the formation of various transformation products.
Advanced Oxidation Processes (AOPs) for Effluent Treatment
Given the limited biodegradability of aminonaphthalene disulfonates, advanced oxidation processes (AOPs) present a promising alternative for their removal from industrial effluents. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants.
Electrochemical degradation is an AOP that utilizes an electric current to generate oxidizing species or to directly oxidize pollutants at the anode surface. While specific studies on the electrochemical degradation of this compound are scarce, the principles of this technology are well-established for other recalcitrant organic compounds. The process can involve direct electron transfer from the pollutant to the anode, or indirect oxidation by electrochemically generated oxidants such as hydroxyl radicals, ozone, or persulfate. The effectiveness of electrochemical degradation depends on several factors, including the electrode material, current density, pH, and the composition of the wastewater.
Fenton-based oxidation processes utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The "photo-Fenton" process enhances this reaction through the use of UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. A study on the solar photo-Fenton oxidation of 3-amino-5-methylisoxazole, another recalcitrant organic compound, demonstrated the effectiveness of this process in achieving complete degradation nih.gov. While direct data for this compound is not available, the robust nature of the photo-Fenton process suggests it would be a viable treatment option.
The table below summarizes the key features of different AOPs applicable to the degradation of aminonaphthalene disulfonates.
| Advanced Oxidation Process | Key Principle | Advantages | Potential Challenges |
| Electrochemical Oxidation | Direct or indirect oxidation at an anode. | No need for chemical addition (in some cases), easy to operate. | Electrode fouling, high energy consumption. |
| Photoelectrochemical Oxidation | Combination of photocatalysis and electrolysis. | Enhanced generation of reactive oxygen species, potential use of solar energy. | Photocorrosion of electrodes, complex reactor design. |
| Fenton/Photo-Fenton Oxidation | Generation of hydroxyl radicals from Fe²⁺ and H₂O₂. | High oxidation efficiency, can be driven by solar light. | Strict pH control required (acidic conditions), sludge production. |
Adsorption and Remediation Strategies in Contaminated Media
Adsorption is a widely used technique for the removal of organic pollutants from water and for the remediation of contaminated soils. The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).
For the removal of aminonaphthalene disulfonates from aqueous solutions, activated carbon is a promising adsorbent due to its high surface area and porous structure. Studies on the adsorption of naphthalene and other aromatic compounds have demonstrated the effectiveness of activated carbon mdpi.comnih.gov. The adsorption capacity is influenced by factors such as the properties of the activated carbon, the concentration of the pollutant, pH, and temperature.
In the context of soil remediation, surfactant-enhanced soil washing is a technique that can be employed to remove organic contaminants. Surfactants increase the solubility and mobility of hydrophobic compounds, facilitating their removal from the soil matrix mdpi.com. For a water-soluble compound like this compound, the focus of remediation would be more on preventing its migration and potentially using in-situ chemical oxidation or bioremediation enhancement strategies.
Recent research has also explored the use of novel adsorbent materials. For example, a study on the adsorption of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) utilized biochar-based BiFeO₃ nanocomposites, which showed a high adsorption capacity nih.gov. This indicates the potential for developing tailored adsorbents for the effective removal of specific aminonaphthalene disulfonate isomers.
Environmental Monitoring and Analytical Methodologies for Trace Detection
Effective environmental monitoring of this compound is crucial for assessing its distribution, fate, and potential impact on ecosystems. The detection of this compound at trace levels in complex environmental matrices such as water, soil, and sediment requires sensitive and selective analytical methodologies.
Several analytical techniques have been developed for the determination of naphthalenesulfonic acids and related compounds in environmental samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of these polar compounds. nih.gov Due to their high polarity, reversed-phase HPLC is often employed, sometimes in combination with ion-pairing agents to improve retention and separation. Detection is typically achieved using ultraviolet (UV) or fluorescence detectors. Fluorescence detection can offer higher sensitivity and selectivity for fluorescent compounds like aminonaphthalene disulfonates.
Capillary Electrophoresis (CE) is another powerful separation technique that has been successfully applied to the analysis of sulfonated aromatic compounds. researchgate.net CE offers high separation efficiency, short analysis times, and low sample and reagent consumption. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be utilized to optimize the separation of various isomers and related compounds. researchgate.net
For unambiguous identification and confirmation, especially at trace levels, the coupling of separation techniques with Mass Spectrometry (MS) is the method of choice. Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) provide high selectivity and sensitivity, allowing for the detection and quantification of this compound in complex matrices. Electrospray ionization (ESI) is a commonly used ionization technique for these polar and non-volatile compounds.
Sample preparation is a critical step in the analytical workflow for trace detection. Due to the low concentrations of the target analyte and the complexity of environmental samples, an extraction and pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is a widely used technique for the extraction of naphthalenesulfonic acids from aqueous samples. nih.govnih.gov The choice of the SPE sorbent is crucial for achieving high recovery and efficient cleanup.
Interactive Data Table: Analytical Methods for the Detection of Naphthalenesulfonic Acids
| Analytical Technique | Detector | Sample Matrix | Typical Detection Limits | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV, Fluorescence | Water | µg/L to mg/L range | nih.gov |
| Capillary Electrophoresis (CE) | UV, Fluorescence | Water | Low µg/L range with pre-concentration nih.gov | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | Water, Soil | ng/L to µg/L range | nih.gov |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Mass Spectrometer | Biological Samples | pmol range nih.gov | nih.gov |
Toxicological Profiles and Biological Interactions of Sodium 3 Aminonaphthalene 1,5 Disulphonate
Mammalian Toxicity Studies and Risk Assessment Frameworks
The assessment of mammalian toxicity for Sodium 3-aminonaphthalene-1,5-disulphonate relies on a combination of data from the compound itself, where available, and read-across approaches from structurally similar naphthalenesulfonic acid derivatives.
Acute and Chronic Exposure Effects
Acute toxicity data for this compound is limited. However, safety data sheets for the free acid, 3-aminonaphthalene-1,5-disulfonic acid, and its sodium salts suggest a potential for irritation. Inhalation may cause respiratory irritation, and contact with eyes and skin can also be irritating. nih.govchembk.com Ingestion may lead to symptoms such as chest tightness, cough, dizziness, and nausea. nih.gov For a related compound, 8-amino-1-naphthol-3,6-disulfonic acid, monosodium salt hydrate, the acute oral and dermal LD50 in rats are estimated to be greater than 2000 mg/kg, suggesting low acute toxicity via these routes. nih.gov
Acute Toxicity Data for Related Naphthalenesulfonic Acid Compounds
| Compound | Test Species | Route of Exposure | Toxicity Value |
|---|---|---|---|
| 8-Amino-1-naphthol-3,6-disulfonic acid, monosodium salt hydrate | Rat | Oral LD50 | > 2000 mg/kg nih.gov |
| 8-Amino-1-naphthol-3,6-disulfonic acid, monosodium salt hydrate | Rat | Dermal LD50 | > 2000 mg/kg nih.gov |
| 2-Naphthalenesulfonic acid | Rat | Oral LD50 | 400 mg/kg nih.gov |
Organ-Specific Toxicity Investigations
Specific investigations into the organ-specific toxicity of this compound are scarce. However, assessments of the broader group of Naphthalene (B1677914) Sulfonic Acids (NSAs) suggest potential effects on the kidneys and thyroid. publications.gc.ca For instance, crystal formation in the kidneys has been identified as a critical health effect for some related substances. publications.gc.ca The kidney's high blood flow and role in filtering toxins can make it susceptible to damage from various chemicals. toxmsdt.com
The liver is another organ of concern for naphthalene and its derivatives. Naphthalene treatment in rats has been shown to cause enhanced peroxidation in the liver, associated with a reduction in the activity of the selenoenzyme glutathione (B108866) peroxidase. nih.gov However, a study on a naphthalenesulfonic acid polymer did not find evidence of carcinogenicity. regulations.gov General toxicological principles indicate that the liver is a primary target for xenobiotics due to its central role in metabolism. toxmsdt.com
Ecotoxicological Assessments in Aquatic Ecosystems
The potential impact of this compound on aquatic ecosystems is a key area of environmental risk assessment. Data is primarily derived from studies on related naphthalenesulfonic acids and their salts.
Toxicity to Aquatic Organisms (e.g., Daphnia, Algae, Fish)
Direct ecotoxicological data for this compound is limited. One safety data sheet indicates that the disodium (B8443419) salt is not considered to be persistent, bioaccumulative, and toxic (PBT). tcichemicals.com Another source suggests that a related compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants. nih.gov
Studies on the parent compound, naphthalene, show toxicity to aquatic organisms. For the water flea Daphnia magna, secondary acute and chronic values for naphthalene have been calculated at 344 µg/L and 19 µg/L, respectively. epa.gov Derivatives of polyaromatic hydrocarbons, the class to which naphthalene belongs, have been found to be the most acutely toxic to Daphnia pulex among several classes of chemicals. usgs.gov Research on 2-naphthalene sulfonate, an intermediate in the dye industry, has demonstrated its potential to induce genotoxicity in the fish species Channa punctatus. nih.gov In a broader comparison of acute toxicity data for new substances, the algal growth inhibition test was often the most sensitive. researchgate.net
Aquatic Toxicity Data for Naphthalene and Related Compounds
| Compound | Test Organism | Endpoint | Toxicity Value |
|---|---|---|---|
| Naphthalene | Daphnia magna | Secondary Acute Value | 344 µg/L epa.gov |
| Naphthalene | Daphnia magna | Secondary Chronic Value | 19 µg/L epa.gov |
Impact on Microbial Communities
The impact of sulfonated aromatic amines on microbial communities is crucial for understanding their environmental fate. Studies have shown that some sulfonated aromatic amines can be poorly biodegradable under typical wastewater treatment conditions. nih.gov However, specialized microbial communities have been shown to degrade these compounds. For example, a mixed bacterial community isolated from river water was capable of degrading 6-aminonaphthalene-2-sulfonic acid. nih.gov This degradation involved a mutualistic interaction between two Pseudomonas strains, where one strain initiated the breakdown and the other degraded the resulting intermediate. nih.gov
Research has also demonstrated that various bacteria can utilize substituted naphthalenesulfonates as a sole source of sulfur for growth. d-nb.info This suggests that under specific environmental conditions, microbial communities can adapt to break down these compounds.
Studies on Metabolic Pathways and Biotransformation in Biological Systems
The biotransformation of this compound and related compounds is a key determinant of their biological activity and potential for accumulation.
In microbial systems, the degradation of amino- and hydroxynaphthalene sulfonates often begins with a regioselective dihydroxylation of the naphthalene ring, followed by desulfonation. nih.gov For instance, a mixed bacterial consortium was shown to desulfonate these compounds through 1,2-dioxygenation, leading to the formation of amino- or hydroxysalicylates which are then further metabolized by other members of the microbial community. nih.gov The green alga Scenedesmus obliquus has been observed to metabolize 1-naphthalenesulfonic acid, partially using the sulfonate as a sulfur source. nih.gov The primary metabolite formed was 1-hydroxy-2-naphthalenesulfonic acid. nih.gov
Information on the specific metabolic pathways of this compound in mammalian systems is not well-documented in the available literature. For aromatic amines in general, biotransformation can occur, and in the case of nitro aromatic amines, this can involve the reduction of nitro groups to amines. nih.gov For naphthalenesulfonic acids, the metabolism in mammals is not extensively detailed in the provided search results.
Genotoxicity and Carcinogenicity Research (considering related azo compounds)
Direct and comprehensive genotoxicity and carcinogenicity data for this compound are limited. Safety data sheets for the disodium salt and the free acid form often state that information on germ cell mutagenicity and carcinogenicity is not available. tcichemicals.com Likewise, related aminonaphthalenesulfonic acid compounds are generally not listed as carcinogens by major regulatory bodies like IARC, NTP, or OSHA. sigmaaldrich.comcoleparmer.com
However, research into the broader class of Naphthalene Sulfonic Acid Color Base (NSACB) compounds provides critical insights. A study utilizing a New Approach Methodology (NAM)-based strategy for genotoxicity assessment investigated ten data-poor NSACB compounds. frontiersin.org The findings revealed that six of these ten related compounds were classified as genotoxic. frontiersin.org Specifically, five were identified as clastogens, which are agents that cause structural damage to chromosomes. frontiersin.org One compound was classified as pan-genotoxic. frontiersin.org Genotoxicity is a significant concern as chemical-induced genetic damage can lead to long-term adverse health outcomes, including cancer and heritable disorders. frontiersin.org
This compound is primarily used as a chemical intermediate in the synthesis of various azo dyes. chembk.comdyestuffintermediates.comchembk.com The toxicological potential of these resulting azo compounds is relevant, as some can be metabolized back into their constituent aromatic amines, a chemical class that includes known carcinogens.
In contrast, a screening assessment by the Canadian government on the Naphthalene Sulfonic Acids and Salts (NSAs) Group did not identify the general category of naphthalenesulfonic acid, sodium salt (NaNSA) as a high hazard for genotoxicity or carcinogenicity based on existing classifications by other national or international agencies. canada.cacanada.ca
Table 1: Genotoxicity Assessment of Related Naphthalene Sulfonic Acid Color Base (NSACB) Compounds
| Compound | Genotoxicity Classification | Observed Effect |
|---|---|---|
| NSACB #2 | Clastogen | Concentration-dependent increases in clastogen-specific biomarkers. frontiersin.org |
| NSACB #3 | Clastogen | Moderate responses in clastogen-specific biomarkers. frontiersin.org |
| NSACB #4 | Pan-genotoxic | Classified as a pan-genotoxicant. frontiersin.org |
| NSACB #5 | Clastogen | Robust increases in clastogen-specific biomarkers. frontiersin.org |
| NSACB #7 | Clastogen | Moderate responses in clastogen-specific biomarkers. frontiersin.org |
| NSACB #9 | Clastogen | Robust increases in clastogen-specific biomarkers. frontiersin.org |
Source: Frontiers in Public Health frontiersin.org
Endocrine Disrupting Potential Assessment
The assessment of this compound's potential to disrupt the endocrine system yields conflicting considerations. According to a safety data sheet prepared under European regulations, the substance is not considered to have endocrine-disrupting properties at levels of 0.1% or higher based on current REACH and Commission Delegated regulations. tcichemicals.com
Conversely, the U.S. Environmental Protection Agency (EPA) includes the free acid form, 3-aminonaphthalene-1,5-disulphonic acid, in its "Universe of Chemicals for Potential Endocrine Disruptor Screening". epa.gov This inclusion signifies that the chemical is on a list for future evaluation but does not confirm it as an endocrine disruptor. epa.gov It has also been included in compilations of chemicals purported to be endocrine disrupters. iehconsulting.co.uk
Research into related chemical classes offers context for potential mechanisms. A study on naphthenic acids (NAs) found that while they did not act as direct estrogen or androgen receptor agonists, certain fractions exhibited potent anti-estrogenic or anti-androgenic activity. nih.gov Endocrine-disrupting chemicals (EDCs) can interfere with hormone synthesis, transport, and receptor binding, potentially leading to adverse health effects. mdpi.comnih.gov
Table 2: Summary of Endocrine Disrupting Potential for this compound
| Regulatory Body / Study | Finding | Implication |
|---|---|---|
| EU REACH / Commission Regulations | Does not contain components considered to have endocrine disrupting properties. tcichemicals.com | Not classified as an EDC under current European guidelines. |
| U.S. EPA Screening Program | Included in the universe of chemicals for potential screening. epa.gov | Identified as a substance of interest for future evaluation. |
| IEH Compilation | Listed as a chemical purported to be an endocrine disrupter. iehconsulting.co.uk | Flagged in scientific literature for potential endocrine activity. |
Sources: TCI EUROPE N.V. SDS tcichemicals.com, U.S. EPA epa.gov, IEH Consulting iehconsulting.co.uk
Safety Management and Occupational Exposure Research
Effective safety management and control of occupational exposure are critical when handling this compound, particularly as specific occupational exposure limits (OELs) have not been established for this compound. tcichemicals.comechemi.com For some related naphthalene sulfonates, it is recommended that airborne concentrations be maintained as low as practically possible. scbt.com The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact. chembk.com
Safe handling relies on a combination of engineering controls, appropriate personal protective equipment (PPE), and strict hygiene practices. quora.comchemos.detrade-chem.com Engineering controls are the first line of defense and should include local exhaust ventilation to control dust at the source, general ventilation of the work area, and the provision of emergency eyewash stations and safety showers. quora.comfishersci.com
Workers handling the substance should wear comprehensive PPE, including safety goggles or a face shield, impervious protective gloves, and suitable protective clothing. tcichemicals.comsigmaaldrich.comtrade-chem.com In situations where dust cannot be controlled through engineering means, a certified dust respirator is necessary. quora.comtrade-chem.com
Strict personal and workplace hygiene is mandatory. Eating, drinking, and smoking are prohibited in areas where the chemical is handled or stored. chemos.de It is essential to wash hands thoroughly after handling and before entering eating areas. sigmaaldrich.com Contaminated work clothes should be removed and laundered separately. scbt.com
Table 3: Occupational Safety and Handling Recommendations
| Safety Measure | Recommendation |
|---|---|
| Engineering Controls | Use local exhaust ventilation to minimize dust. tcichemicals.comquora.com Ensure general ventilation is adequate. chemos.de Provide accessible eyewash stations and safety showers. fishersci.com |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical goggles, or a face shield. tcichemicals.comquora.com Wear protective gloves (e.g., polyethylene, polypropylene). sigmaaldrich.comquora.com Wear protective clothing, including long sleeves and pants. quora.com Use a dust mask or certified respirator if ventilation is inadequate. tcichemicals.comtrade-chem.com |
| Hygiene Practices | Do not eat, drink, or smoke in work areas. chemos.de Wash hands and face thoroughly after handling. sigmaaldrich.com Remove and launder contaminated clothing separately before reuse. scbt.com |
| Handling Procedures | Avoid creating dust; fine dust can form explosive mixtures with air. quora.comchemos.de Avoid all personal contact, including inhalation. scbt.com Ground all equipment containing the material. trade-chem.com |
| Storage | Store in a dry, cool, and well-ventilated area. quora.comtrade-chem.comfishersci.com Keep containers tightly closed. sigmaaldrich.com Store away from incompatible materials such as strong oxidizing agents. quora.com |
Sources: Various Safety Data Sheets tcichemicals.comsigmaaldrich.comscbt.comquora.comchemos.detrade-chem.comfishersci.com
Industrial and Regulatory Landscape for Sodium 3 Aminonaphthalene 1,5 Disulphonate
Process Scale-up and Manufacturing Challenges
The industrial synthesis of Sodium 3-aminonaphthalene-1,5-disulphonate, often referred to as Amino C acid, typically involves a multi-step process starting from naphthalene (B1677914). chembk.com This process includes sulfonation, nitration to form 3-nitronaphthalene-1,5-disulfonic acid, and subsequent reduction to the desired amino compound. chembk.comprepchem.com
Key manufacturing challenges include:
Isomer Separation: The sulfonation and nitration steps can produce various isomers. Isolating the desired 3-aminonaphthalene-1,5-disulphonate requires precise control of reaction conditions and often involves separation techniques using salts, such as magnesium salt, to precipitate the target isomer. chembk.comgoogle.com
Reaction Control: The nitration step, in particular, requires careful temperature management to ensure safety and maximize the yield of the desired product. google.com
Solvent Handling: The use of inert organic solvents in the sulfonation process necessitates efficient recovery and recycling systems to minimize environmental impact and reduce costs. google.com
Product Purity: Achieving high purity of the final product is crucial for its use in dye manufacturing. This often requires multiple purification steps, such as crystallization and filtration. prepchem.comgoogle.com
A described synthesis method involves the reaction of the magnesium salt of 3-nitronaphthalene-1,5-disulphonic acid with sodium formate (B1220265) in the presence of a palladium-on-carbon catalyst to yield 3-aminonaphthalene-1,5-disulphonic acid. prepchem.com
Waste Stream Characterization and Sustainable Management
The manufacturing of dye intermediates like this compound generates significant waste streams. It is reported that for every ton of dye intermediate produced, approximately 5.5 tons of waste are generated. gcpcenvis.nic.in These waste streams are often characterized by high concentrations of organic pollutants, salts, and residual acids. nih.govmdpi.com
Sustainable management of these waste streams is a critical environmental concern and involves several approaches:
Wastewater Treatment: A variety of physical, chemical, and biological methods are employed to treat the effluent from dye intermediate manufacturing. nih.govsciencedaily.com These include:
Advanced Oxidation Processes (AOPs): Techniques like ozonation and the Fenton process are used to degrade complex organic molecules. nih.govmdpi.com
Membrane Filtration: Technologies such as nanofiltration can effectively remove dyes and other pollutants. nih.govmdpi.com
Biological Treatment: The use of microorganisms, including bacteria and fungi, to decolorize and degrade dye wastewater is a more eco-friendly and economical approach. mdpi.comresearchgate.net
Resource Recovery: Efforts are being made to recover and reuse materials from the waste stream, such as salts and alkalis, to improve the sustainability of the process. nih.govmdpi.com
Cleaner Production: Implementing cleaner production concepts, such as modifying product design and improving housekeeping, can reduce waste generation and lead to cost savings. gcpcenvis.nic.in
Compliance with International Chemical Regulations (e.g., REACH, EPA)
The production and use of this compound are subject to regulations by international bodies like the European Chemicals Agency (ECHA) under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the United States Environmental Protection Agency (EPA).
REACH: 3-aminonaphthalene-1,5-disulphonic acid is registered under REACH, indicating that its properties and uses have been documented and assessed for potential risks to human health and the environment. nih.gov
EPA: The EPA lists 3-amino-1,5-naphthalenedisulfonic acid and its sodium salts in its Substance Registry Services (SRS), tracking its regulatory status under various programs. epa.govepa.gov The compound is also listed under the Toxic Substances Control Act (TSCA). nih.gov
These regulations require manufacturers and importers to provide data on the chemical's properties, uses, and potential hazards, and to implement risk management measures to ensure its safe handling and use.
Life Cycle Assessment (LCA) and Environmental Footprint Analysis
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. nih.govcetjournal.it For dye intermediates like this compound, an LCA would consider factors such as:
Energy Consumption: The energy required for the various chemical reactions and separation processes. nih.gov
Raw Material Usage: The efficiency of raw material conversion and the environmental impact of their extraction and processing. e3s-conferences.org
Waste Generation: The quantity and toxicity of waste produced during manufacturing. gcpcenvis.nic.in
Emissions: The release of pollutants into the air, water, and soil.
Techno-Economic Feasibility Studies for New Applications
Techno-economic feasibility studies are crucial for evaluating the commercial potential of new applications for existing chemicals. While this compound is primarily used as a dye intermediate, research into new applications would involve assessing both the technical viability and the economic attractiveness of these new uses. nih.gov
Factors considered in such studies include:
Market Demand: The potential market size and growth for the new application. marketsandmarkets.com
Production Costs: The cost of manufacturing the compound for the new application, including raw material costs, energy consumption, and capital investment. marketsandmarkets.comfundamentalbusinessinsights.com
Performance: The effectiveness of the compound in the new application compared to existing alternatives.
Profitability: The potential return on investment for developing and commercializing the new application.
The market for naphthalene derivatives, including sulfonated compounds, is influenced by factors such as demand from end-use industries like construction and textiles, as well as fluctuations in raw material prices. marketsandmarkets.comfundamentalbusinessinsights.com
Q & A
Basic Question: What are the standard synthetic routes for Sodium 3-aminonaphthalene-1,5-disulphonate, and how can researchers optimize yield?
Methodological Answer:
The synthesis typically involves sulfonation, nitration, and nitro reduction of naphthalene derivatives. A validated route starts with naphthalene-1,5-disulfonic acid, which undergoes nitration followed by reduction of the nitro group to an amine . To optimize yield:
- Temperature Control : Maintain nitration at 0–5°C to prevent over-nitration.
- Reduction Conditions : Use catalytic hydrogenation (H₂/Pd-C) or Fe/HCl for nitro reduction; monitor pH to avoid desulfonation.
- Purification : Crystallize from aqueous ethanol (1:3 v/v) to isolate the sodium salt. Yield improvements (≥85%) require stoichiometric excess of sulfonating agents (e.g., H₂SO₄) and inert atmospheres during reduction.
Basic Question: How is this compound analytically characterized to confirm purity and structure?
Methodological Answer:
Key techniques include:
- UV-Vis Spectroscopy : Detect absorption maxima at 265 nm (aromatic π→π*) and 320 nm (sulfonate groups) .
- FT-IR : Confirm sulfonate (-SO₃⁻) stretches at 1180–1200 cm⁻¹ and 1040–1060 cm⁻¹, and NH₂ bends at 1600 cm⁻¹ .
- Titration : Quantify sulfonate content via acid-base titration (0.1M NaOH, phenolphthalein indicator) .
- HPLC : Use a C18 column (mobile phase: 70% methanol/30% 10mM ammonium acetate) to assess purity (≥98% recommended for research).
Advanced Question: How can this compound be utilized in fluorometric nitrite detection, and what interferences must be addressed?
Methodological Answer:
The compound reacts with nitrite under acidic conditions to form a fluorescent diazo derivative. A flow-injection analysis (FIA) protocol is recommended :
- Reagent Preparation : 1mM compound in 0.1M HCl (pH 1.5–2.0).
- Detection : Fluorescence at λex 365 nm, λem 420 nm; limit of detection (LOD) ≈ 0.05 μM.
- Interference Mitigation :
- Chloride/Sulfate : Mask with AgNO₃ or BaCl₂ precipitation.
- Organic Acids : Use a Chelex-100 resin pre-column.
- Validation : Compare with Griess assay or capillary electrophoresis .
Advanced Question: How do researchers resolve contradictions in spectroscopic data caused by pH-dependent sulfonate group behavior?
Methodological Answer:
The compound’s sulfonate groups exhibit pH-dependent protonation, altering UV-Vis and fluorescence profiles. To standardize measurements:
- Buffer Selection : Use phosphate buffer (pH 7.0) for stability; avoid Tris (interferes with sulfonate).
- Control Experiments : Perform blank subtraction at each pH (1.5–10.0) to isolate signal contributions.
- Multi-Technique Correlation : Cross-validate NMR (D₂O, 500 MHz) and FT-IR data to confirm structural consistency across pH ranges.
Basic Question: What are the critical storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at 10–30°C in airtight containers; avoid freezing (causes crystallization-induced hydrolysis) .
- Light Sensitivity : Protect from UV light (amber glass vials) to prevent photodegradation of the aromatic amine.
- Moisture Control : Use desiccants (silica gel) to avoid hygroscopic clumping.
Advanced Question: What strategies improve the compound’s stability in aqueous solutions for long-term kinetic studies?
Methodological Answer:
- Stabilizers : Add 0.01% sodium azide to inhibit microbial growth or 1mM EDTA to chelate metal catalysts.
- pH Adjustment : Maintain pH 6.5–7.5 (neutralizes sulfonate group reactivity).
- Oxygen Exclusion : Sparge solutions with N₂ gas and store under argon.
- Degradation Monitoring : Track absorbance at 265 nm weekly; discard if ΔA > 5%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
